molecular formula C25H30N2O4 B13916646 4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid

4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid

Cat. No.: B13916646
M. Wt: 422.5 g/mol
InChI Key: RENRQMCACQEWFC-DENIHFKCSA-N
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Description

4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid is a compound known for its potential therapeutic applications. It is a Factor B inhibitor, specifically designed to treat a diverse array of complement-mediated diseases . The compound’s structure includes an indole moiety, a piperidine ring, and a benzoic acid group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid involves multiple steps, starting with the preparation of the indole derivative, followed by the formation of the piperidine ring, and finally the attachment of the benzoic acid group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve high-throughput screening (HTS) and optimization efforts using X-ray co-crystal structures. These methods help in identifying and refining the synthesis process to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives and analogs of the original compound, each with potentially different biological activities and properties .

Scientific Research Applications

4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting Factor B, a key component of the alternative pathway of the complement system. This inhibition prevents the formation of C3 and C5 convertase, thereby reducing the activation of the complement cascade. The molecular targets and pathways involved include the serine protease Factor B and its associated complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid is unique due to its specific stereochemistry and the presence of the indole moiety, which contributes to its high selectivity and potency as a Factor B inhibitor .

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

4-[(2R,4R)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid

InChI

InChI=1S/C25H30N2O4/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29)/t19-,22-/m1/s1

InChI Key

RENRQMCACQEWFC-DENIHFKCSA-N

Isomeric SMILES

CCO[C@@H]1CCN([C@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC

Canonical SMILES

CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC

Origin of Product

United States

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